molecular formula C16H20N2 B2971345 4,8-Dimethyl-2-piperidinoquinoline CAS No. 338749-90-9

4,8-Dimethyl-2-piperidinoquinoline

Cat. No. B2971345
CAS RN: 338749-90-9
M. Wt: 240.35
InChI Key: SXPGKJBGNRWPBT-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-piperidinoquinoline is a chemical compound with the molecular formula C16H20N2 and a molecular weight of 240.35 . It is used in various chemical syntheses.


Synthesis Analysis

The synthesis of quinolines, the class of compounds to which 4,8-Dimethyl-2-piperidinoquinoline belongs, often involves α,β-unsaturated aldehydes . A one-pot method for the construction of quinolines has been developed, involving Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines .


Molecular Structure Analysis

The molecular structure of 4,8-Dimethyl-2-piperidinoquinoline consists of a quinoline core with two methyl groups at positions 4 and 8 and a piperidino group at position 2 .


Chemical Reactions Analysis

Quinolines, including 4,8-Dimethyl-2-piperidinoquinoline, can undergo various transformations due to the presence of a double ring structure and a heteroatom (N) in their molecules . These transformations can include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Scientific Research Applications

Photophysical Properties in Solvents

Research on borondipyrromethene analogues, including 4,8-Dimethyl-2-piperidinoquinoline, highlights their photophysical properties in various solvents. These compounds show different fluorescence quantum yields and lifetimes in solvents of varying polarity due to nonradiative deactivation rates. The tertiary amine variants, such as piperidino, are especially noteworthy for their quantum yields in polar solvents and pH-responsive fluorescence properties (Qin et al., 2005).

Anti-Corrosion Performance

Studies on 8-hydroxyquinoline derivatives, including piperidinyl variations, have demonstrated significant anti-corrosion potency for mild steel in acidic environments. This finding is particularly relevant in the context of industrial applications where corrosion resistance is crucial (Douche et al., 2020).

Neuroprotective Effects

Research has identified compounds with structures similar to 4,8-Dimethyl-2-piperidinoquinoline as potent inhibitors in models of cerebral ischemia. These studies suggest the potential of such compounds in neuroprotection and the treatment of neurological disorders (Takahashi et al., 1997).

Anticancer Properties

Certain isoquinolinone derivatives, including those with piperidinyl groups, have shown potent topoisomerase I-targeting activity and cytotoxicity against cancer cells. This suggests a potential role in developing new anticancer therapies (Ruchelman et al., 2004).

Opioid Receptor Antagonism

Compounds structurally related to 4,8-Dimethyl-2-piperidinoquinoline have been identified as potent and selective kappa opioid receptor antagonists. This finding is significant for research into pain management and drug addiction treatment (Thomas et al., 2003).

Dual Dopamine and Serotonin Activity

Arylpiperidinyl-2(1H)-3,4-dihydroquinolinones, which are structurally related to 4,8-Dimethyl-2-piperidinoquinoline, exhibit dual activity at dopamine D2 and serotonin 5-HT1A receptors. This dual activity has implications for developing treatments for psychiatric disorders (Ullah et al., 2015).

Alzheimer's Disease Research

Certain 8-OH quinolines, akin to 4,8-Dimethyl-2-piperidinoquinoline, are being explored for their ability to target amyloid β in Alzheimer's disease. These compounds hold promise for the development of new therapies for neurodegenerative diseases (Villemagne et al., 2017).

Dye Development for Synthetic Fibers

Quinoline derivatives, including those with piperidinyl groups, have been used to develop dyes for synthetic polymer fibers, showcasing their application in the textile industry (Peters & Bide, 1985).

properties

IUPAC Name

4,8-dimethyl-2-piperidin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-12-7-6-8-14-13(2)11-15(17-16(12)14)18-9-4-3-5-10-18/h6-8,11H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPGKJBGNRWPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,8-Dimethyl-2-piperidinoquinoline

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